ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE
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Overview
Description
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE is a complex organic compound featuring a trifluoromethyl group, a thiazole ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of ethyl 3,3,3-trifluoropyruvate with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE has several applications in scientific research:
Mechanism of Action
The mechanism by which ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group and thiazole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
ETHYL 3,3,3-TRIFLUOROPYRUVATE: A simpler compound with a similar trifluoromethyl group, used in various synthetic applications.
3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPIONIC ACID: Another fluorinated compound with different reactivity and applications.
Uniqueness
ETHYL 3,3,3-TRIFLUORO-2-PENTANAMIDO-2-[(1,3-THIAZOL-2-YL)AMINO]PROPANOATE stands out due to its combination of a trifluoromethyl group, a thiazole ring, and an amide linkage, which together confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(pentanoylamino)-2-(1,3-thiazol-2-ylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O3S/c1-3-5-6-9(20)18-12(13(14,15)16,10(21)22-4-2)19-11-17-7-8-23-11/h7-8H,3-6H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXMYOURADNFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC(C(=O)OCC)(C(F)(F)F)NC1=NC=CS1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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